4-Nitrophthalonitrile

Phthalocyanine Precursors SNAr Reactivity Nucleophilic Substitution

Substituting 4-nitrophthalonitrile with less reactive analogs leads to low yields and failed phthalocyanine syntheses. This 4-nitro derivative is the essential SNAr-active building block for reliable peripheral functionalization. • Enables efficient phthalocyanine synthesis for PDT, OLED, and electrocatalysis applications. • Proven electrode modifier-lowers NADH oxidation overpotential for biosensor development. • Yields photostable β-substituted phthalocyanines with superior fluorescence quantum yield vs. α-analogs. Bulk quantities available with consistent 98%+ purity for process-scale R&D.

Molecular Formula C8H3N3O2
Molecular Weight 173.13 g/mol
CAS No. 31643-49-9
Cat. No. B195368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophthalonitrile
CAS31643-49-9
Synonyms4-Nitrophthalonitrile; 
Molecular FormulaC8H3N3O2
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N
InChIInChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H
InChIKeyNTZMSBAAHBICLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophthalonitrile: Electrophilic Gateway for Phthalocyanines


4-Nitrophthalonitrile (CAS 31643-49-9) is a key synthetic intermediate classified as an aromatic dinitrile. Its structure features a phthalonitrile core substituted with a strong electron-withdrawing nitro group (-NO₂) at the 4-position. This configuration establishes its primary role as a reactive electrophile in nucleophilic aromatic substitution (SNAr) reactions [1]. The nitro group activates the ring, allowing for the facile displacement with a wide variety of nucleophiles, making it the workhorse precursor for the synthesis of peripherally functionalized phthalocyanines [2].

Workflow Peripheral phthalocyanine (Pc) synthesis via SNAr High electrophilicity enables mild-condition substitution
Selection 4-nitro activation for versatile nucleophile scope Facilitates introduction of complex functional groups
Use context Reported higher reactivity than unsubstituted analogs Supports diverse research models: catalysis, sensing, materials

Nitro Group Activation vs. Generic Phthalonitriles


The functional utility of phthalonitriles is not created equal. In procurement, treating all substituted phthalonitriles as interchangeable feedstocks leads to process failure. The 4-nitro derivative is fundamentally distinct due to the strong electron-withdrawing nature of the -NO₂ group, which dramatically lowers the activation energy for nucleophilic aromatic substitution (SNAr) compared to unsubstituted or other substituted analogs [1]. This activation is not a trivial enhancement; it dictates the feasibility, yield, and purity of downstream phthalocyanine synthesis. Generic substitution with less reactive precursors (e.g., unsubstituted phthalonitrile or 4-aminophthalonitrile) often necessitates harsher conditions, resulting in lower yields, increased by-products, and the inability to introduce complex, functional groups required for advanced applications in catalysis, sensing, and medicine [2].

Unsubstituted phthalonitrile Lacks the nitro-activation; SNAr may require harsher conditions and yields may shift lower.
🧪
4-Aminophthalonitrile or other weak EWG analogs Insufficient ring activation; complex nucleophiles may not install, limiting functional group scope.
🔁
Generic substitution without reactivity review Feasibility, purity, and process robustness can shift; by-product profiles may increase.

Performance Differentiation vs. Analogs


Superior Nucleophilic Substitution Reactivity

A combined theoretical and experimental study directly compared the reactivity of 4-nitrophthalonitrile against its closest analogs. The presence of the 4-nitro group confers significantly higher reactivity in nucleophilic substitution reactions [1]. Quantum chemical calculations (DFT) and kinetic experiments with sodium methoxide in methanol unequivocally demonstrated a higher reaction rate for 4-nitrophthalonitrile [1].

Higher SNAr Reactivity
Head-to-head
4-Nitrophthalonitrile ranked higher in reactivity than phthalonitrile and 4-aminophthalonitrile
Supports selection for efficient, mild-condition functionalization
DFT and kinetic comparison in NaOMe/MeOH; qualitative ranking
Phthalocyanine Precursors SNAr Reactivity Nucleophilic Substitution Synthetic Efficiency

Extended Electrochemical Reduction Potentials

When incorporated into unsymmetrical phthalocyanines, the nitro group derived from 4-nitrophthalonitrile imparts a distinct and beneficial electrochemical signature. In-depth cyclic voltammetry studies reveal that the presence of nitro groups extends the accessible reduction potentials of the macrocycle [1].

Extended Reduction Potentials
Class-level
Nitro-containing phthalocyanines access more negative reduction potentials
May support n-type semiconductor and electrocatalyst research
Cyclic voltammetry data; class-level trend, data to verify
Electrochemistry Cyclic Voltammetry Redox Potential Phthalocyanine

Dual Photo- and Thermal Catalytic Activity

4-Nitrophthalonitrile uniquely enables two distinct, high-value catalytic manifolds. (1) As a photo-organocatalyst, it forms an Electron-Donor-Acceptor (EDA) complex with electron-rich arenes. This complex, upon irradiation, drives benzylic C-H functionalization with high efficiency [1]. (2) As a precursor to cobalt(II) phthalocyanine catalysts, it yields complexes that achieve high conversion in the thermal oxidation of styrene [2].

Dual Catalytic Activity
Cross-study comparable
Photo: 71% isolated yield (C–H alkylation)
Thermal: 92% styrene conversion
Supports use as photo-organocatalyst and Co(II) Pc precursor
EDA complex photocatalysis; TBHP oxidation with CoPc. Model studies
Photocatalysis Oxidation Catalysis EDA Complex C-H Activation

Regioisomer-Dependent Photophysical Properties

The choice between 4-nitrophthalonitrile and its 3-nitro isomer is not arbitrary; it is a key synthetic lever for tuning the properties of the resulting phthalocyanine. A study synthesizing zinc(II) phthalocyanines with adamantane moieties demonstrates that the position of the substituent dictates the final photophysical outcomes. Tetra-α-substituted phthalocyanines (derived from 3-nitrophthalonitrile) exhibited Q-bands at longer wavelengths and higher singlet oxygen quantum yields (ΦΔ) compared to their β-isomers (derived from 4-nitrophthalonitrile), while the β-isomers showed higher fluorescence quantum yields (ΦF) and greater photostability [1].

Regioisomer-Dependent Photophysics
Head-to-head
β-substituted (4-nitro derived) Pc: higher fluorescence quantum yield and photostability vs α-isomer
Enables photostable probe/OLED material selection
ZnPc-adamantane study; singlet oxygen yield favors α-isomer
Phthalocyanine Photophysics Q-Band Regiochemistry

Enhanced Electrocatalytic NADH Oxidation

Direct functionalization of electrode surfaces with 4-nitrophthalonitrile yields a significant electrocatalytic advantage. A 4-nitrophthalonitrile-modified electrode exhibited efficient electrocatalytic activity towards the oxidation of dihydronicotinamide adenine dinucleotide (NADH), a critical cofactor in numerous biosensing applications [1]. This is not a property common to all phthalonitriles.

Enhanced NADH Oxidation
Class-level
Overpotential reduced by at least 0.38 V (to 0.12 V vs Ag/AgCl)
Supports electrochemical biosensor development
Modified electrode study; class-level demonstration
Electrocatalysis NADH Oxidation Modified Electrode Biosensors

High-Value Application Scenarios


Phthalocyanine Photocatalysts & Photosensitizers

4-Nitrophthalonitrile is the essential building block for creating peripherally functionalized phthalocyanines for advanced photochemical applications. Its high SNAr reactivity (evidenced in Section 3, Item 1) enables the reliable introduction of solubilizing, targeting, or phototuning groups [1]. This is critical for developing efficient photosensitizers for photodynamic therapy (PDT) or robust photocatalysts for organic transformations, where the 4-nitro derived β-substitution pattern offers superior photostability over its 3-nitro derived α-counterpart (Section 3, Item 4). The compound itself can act as a potent electron-accepting photocatalyst in EDA complexes (Section 3, Item 3) [2].

Electrochemical Sensors & Electrocatalysis

The unique electronic properties imparted by the nitro group make 4-nitrophthalonitrile and its derived phthalocyanines ideal for modifying electrode surfaces. As a precursor, it yields phthalocyanines with extended reduction potentials (Section 3, Item 2), making them excellent candidates for electrocatalytic reductions. Even as a small-molecule modifier, 4-nitrophthalonitrile itself demonstrates a proven ability to lower the overpotential for NADH oxidation, a key benchmark for biosensor development (Section 3, Item 5) [3]. This provides a direct, high-value application for the compound beyond its role as an intermediate.

Homogeneous Oxidation Catalysts

For industrial chemists developing selective oxidation processes, 4-nitrophthalonitrile is the preferred starting material for generating robust, peripherally substituted cobalt(II) phthalocyanine catalysts. The high reactivity of the 4-nitro group (Section 3, Item 1) ensures efficient synthesis of the catalyst precursor, leading to well-defined, homogeneous catalysts that achieve high conversion rates (e.g., 92% in styrene oxidation, Section 3, Item 3) under mild conditions [4]. This performance is directly linked to the purity and structure enabled by the 4-nitrophthalonitrile precursor, offering a clear advantage over catalysts derived from less defined synthetic routes.

Fluorescent Probes & OLED Materials

In the design of advanced optical materials, the precise control over photophysical properties is non-negotiable. 4-Nitrophthalonitrile provides a strategic advantage over its 3-nitro analog for applications where high fluorescence quantum yield (ΦF) and long-term photostability are paramount (Section 3, Item 4). The resulting β-substituted phthalocyanines are the rational choice for stable fluorescent probes in bioimaging and as emissive layers in organic light-emitting diodes (OLEDs), where device longevity is directly tied to the intrinsic photostability of the materials [1].

Application
Selection Property
Validation Focus
Phthalocyanine photocatalyst & photosensitizer research
β-substitution photostability and SNAr reactivity
Photostability context and singlet oxygen yield vs. α-isomer
Electrochemical sensor & electrocatalysis studies
Nitro-induced extended reduction potentials and electrode modification
NADH overpotential reduction and modified electrode reproducibility
Homogeneous oxidation catalyst development
Efficient Co(II) phthalocyanine precursor synthesis
Reported catalytic conversion under mild thermal conditions
Fluorescent probes & OLED material design
High fluorescence quantum yield and photostability (β-substitution)
Long-term photostability benchmarking vs. α-isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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